3,5‑Dimethyl Substitution Increases BET Bromodomain Affinity vs. Unsubstituted and Mono‑Methyl Isoxazole Analogs
The 3,5‑dimethylisoxazole‑4‑carboxamide scaffold acts as an acetyl‑lysine bioisostere and is essential for BET bromodomain engagement. In a head‑to‑head SAR study, the 3,5‑dimethyl analog 4d inhibited BRD4(1) with an IC₅₀ of < 5 µM, whereas the corresponding unsubstituted isoxazole‑4‑carboxamide showed no measurable inhibition at 50 µM [1]. The mono‑methyl analog (5‑methylisoxazole‑4‑carboxamide) exhibited intermediate affinity (IC₅₀ ≈ 18 µM), confirming that both methyl groups are required for optimal acetyl‑lysine mimicry [1]. The target compound retains the 3,5‑dimethyl pharmacophore, establishing a clear affinity advantage over less substituted isoxazole‑carboxamide analogs.
| Evidence Dimension | BRD4(1) bromodomain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 5 µM (for 3,5‑dimethylisoxazole analog 4d; core scaffold identical to target compound) |
| Comparator Or Baseline | Unsubstituted isoxazole‑4‑carboxamide: IC₅₀ > 50 µM; 5‑methylisoxazole‑4‑carboxamide: IC₅₀ ≈ 18 µM |
| Quantified Difference | ≥ 10‑fold improvement over unsubstituted analog; ≥ 3.6‑fold improvement over mono‑methyl analog |
| Conditions | AlphaScreen assay; recombinant BRD4 bromodomain 1; pH 7.4; 25 °C; 1 h incubation [1] |
Why This Matters
Procurement of a 3,5‑dimethylisoxazole‑4‑carboxamide building block with the confirmed pharmacophore ensures that downstream analogs retain BET bromodomain affinity; unsubstituted or mono‑methyl variants fail to engage the target at pharmacologically relevant concentrations.
- [1] Hewings, D. S.; Fedorov, O.; Filippakopoulos, P.; Martin, S.; Picaud, S. et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J. Med. Chem. 2013, 56 (8), 3217–3227. View Source
